4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide

Description

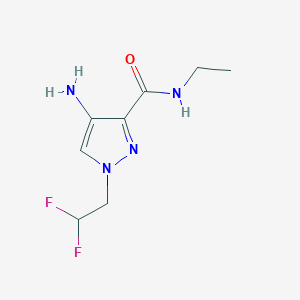

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-(2,2-difluoroethyl)-N-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N4O/c1-2-12-8(15)7-5(11)3-14(13-7)4-6(9)10/h3,6H,2,4,11H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMGMINPSKFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent modifications to introduce the difluoroethyl and amino groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide has shown promising potential in medicinal chemistry due to its ability to interact with specific molecular targets.

- Anti-inflammatory Properties : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is critical in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Activity : Preliminary evaluations have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). These findings highlight its potential as a therapeutic agent in oncology .

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit key enzymes involved in metabolic pathways. The results have shown inhibition rates comparable to established inhibitors, indicating its relevance in drug discovery .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological efficacy. The following table summarizes key findings regarding the SAR of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide | Pyrazole core with difluoroethyl and amino groups | Potential anti-inflammatory and anticancer activity |

| 5-Amino-N-(2,2-difluoroethyl)-pyrazole | Different substitution pattern | Higher potency against specific targets |

| 3-Amino-N-(trifluoromethyl)-pyrazole | Trifluoromethyl group | Increased lipophilicity affecting membrane permeability |

This comparison illustrates how minor structural variations can significantly influence biological activity and therapeutic potential.

Industrial Applications

In addition to its biological applications, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide has potential uses in the industrial sector:

- Agrochemicals : The compound may be utilized in the formulation of agrochemicals due to its biological activity against pests or diseases affecting crops.

- Dyes and Other Chemical Products : Its unique chemical structure allows for applications in producing dyes and other specialty chemicals.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anti-inflammatory Effects : A study demonstrated that treatment with the compound led to a significant reduction in pro-inflammatory cytokine levels in cell cultures .

- Cytotoxicity Against Cancer Cells : Research showed that the compound exhibited IC50 values in micromolar ranges against selected tumor cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic processes, showing promising results that warrant further investigation into its therapeutic applications .

Mechanism of Action

The mechanism by which 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the biological system .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide and Analogues

Key Observations:

- Fluorine Substitution : The trifluoroethyl group in increases molecular weight and lipophilicity compared to the difluoroethyl group in the target compound. This may enhance blood-brain barrier penetration but reduce solubility.

- Functional Group Impact : The nitro and carboxylic acid groups in introduce higher polarity, making it less suitable for hydrophobic target binding compared to the carboxamide in the target compound.

Biological Activity

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a pyrazole ring, an amino group, and a difluoroethyl substituent. This compound has garnered attention for its potential biological activities, making it a candidate for various therapeutic applications.

- Molecular Formula : C₈H₁₂F₂N₄O

- Molecular Weight : Approximately 218.20 g/mol

- CAS Number : 2101199-26-0

Biological Activity

Research indicates that 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide exhibits a range of biological activities, primarily due to its interaction with specific molecular targets. The following sections detail its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound is believed to stem from its ability to modulate various biological pathways by interacting with enzymes and receptors. Preliminary studies suggest that it may inhibit specific targets involved in inflammatory processes and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological efficacy. The following table summarizes key findings regarding the SAR of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide | Pyrazole core with difluoroethyl and amino groups | Potential anti-inflammatory and anticancer activity |

| 5-Amino-N-(2,2-difluoroethyl)-pyrazole | Different substitution pattern | Higher potency against specific targets |

| 3-Amino-N-(trifluoromethyl)-pyrazole | Trifluoromethyl group | Increased lipophilicity affecting membrane permeability |

This comparison highlights how minor structural variations can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activities of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide in various contexts:

- Anti-inflammatory Properties : In vitro assays demonstrated that this compound effectively inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : Preliminary evaluations indicated that it exhibits cytotoxic effects on several cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . Further investigations are needed to confirm these findings and elucidate the underlying mechanisms.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways. Results showed promising inhibition rates comparable to established inhibitors in the field .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.

- Step 2 : Introduction of the 2,2-difluoroethyl group using alkylation agents like 2,2-difluoroethyl tosylate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Acylation of the 4-amino group with an ethyl carboxamide moiety via reaction with ethyl isocyanate or activated esters.

- Key Considerations : Purification via column chromatography and characterization by ¹⁹F/¹H NMR and LC-MS to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in preclinical studies?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : To resolve ambiguities in stereochemistry or hydrogen bonding patterns (if crystallizable) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine release models .

- Dose-Response Analysis : IC₅₀ values should be calculated using non-linear regression models .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the 2,2-difluoroethyl group influence reactivity and bioactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to assess the group’s impact on electron density distribution and hydrogen-bonding capacity .

- Comparative Studies : Synthesize analogs with -CH₂CH₃ or -CH₂CF₃ substituents and compare biological activity (e.g., IC₅₀ shifts in kinase inhibition assays) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Use liver microsomes to identify metabolite interference .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?

- Methodological Answer :

- Modular Modifications : Systematically vary substituents (e.g., ethyl → cyclopropyl carboxamide) and assess:

- Lipophilicity : LogP measurements via shake-flask method.

- Permeability : Caco-2 cell monolayer assays.

- In Silico Modeling : Use QSAR models to predict ADME properties and prioritize synthetic targets .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Methodological Answer :

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Metabolite Identification : Incubate with human liver microsomes and analyze via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.